![molecular formula C12H21N3 B13602732 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a piperidine derivative under controlled temperature and pressure conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
4-[1-(2-methylpropyl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-10(2)9-15-8-5-12(14-15)11-3-6-13-7-4-11/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3 |
InChI-Schlüssel |
YNCALMXATVTFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC(=N1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)

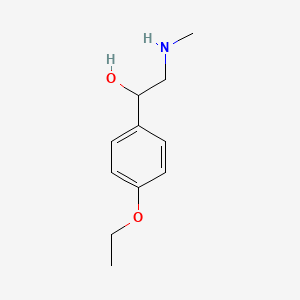
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
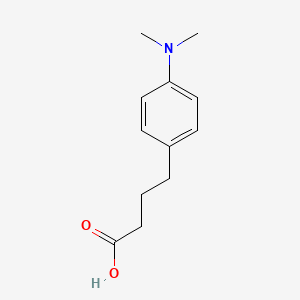
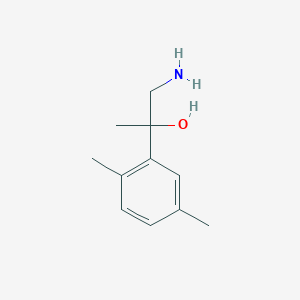


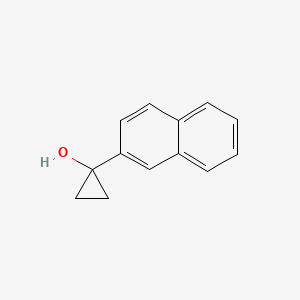
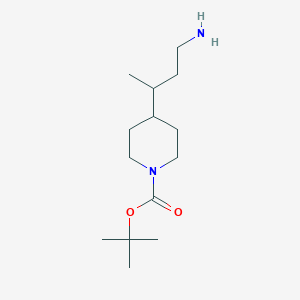

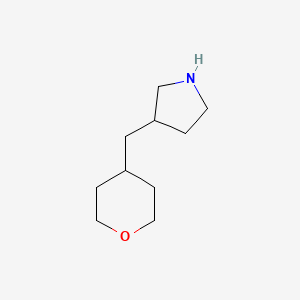
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
